molecular formula C7H10O4 B041789 Dimethyl glutaconate CAS No. 5164-76-1

Dimethyl glutaconate

Cat. No.: B041789
CAS No.: 5164-76-1
M. Wt: 158.15 g/mol
InChI Key: SKCGFFOFYXLNCG-ONEGZZNKSA-N
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Scientific Research Applications

Mechanism of Action

Target of Action

Dimethyl glutaconate, also known as dimethyl 2-pentenoate, is a diester It is known to react with various compounds in the presence of catalysts, forming different products .

Mode of Action

This compound interacts with its targets through chemical reactions. For instance, it reacts with salicaldehyde in the presence of piperidine to form a coumarin-fused electron-deficient diene . This reaction is an example of how this compound can interact with other molecules to form new compounds.

Biochemical Pathways

It is known to be used in the synthesis of various compounds . For example, it has been used in the Knoevenagel condensation reaction, a prominent organic reaction commonly utilized in the total synthesis of natural and biologically potent products .

Pharmacokinetics

Its physical properties such as its density (1124 g/mL at 20 °C) and refractive index (n20/D 1452) have been documented . These properties can influence its bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific reaction it is involved in. For instance, in the reaction with salicaldehyde, it forms a coumarin-fused electron-deficient diene . This new compound may have different properties and effects compared to the original this compound.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the rate and outcome of the reactions it participates in. For instance, the reaction with salicaldehyde requires the presence of piperidine as a catalyst .

Biochemical Analysis

Biochemical Properties

It is known to react with salicaldehyde in the presence of piperidine to form a coumarin-fused electron deficient diene . This suggests that Dimethyl glutaconate can participate in biochemical reactions involving enzymes and other biomolecules.

Molecular Mechanism

It is known to react with salicaldehyde to form a coumarin-fused electron deficient diene , suggesting that it may interact with biomolecules and potentially influence gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl glutaconate can be synthesized through the esterification of glutaconic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process. The reaction can be represented as follows:

Glutaconic acid+2MethanolDimethyl glutaconate+Water\text{Glutaconic acid} + 2 \text{Methanol} \rightarrow \text{this compound} + \text{Water} Glutaconic acid+2Methanol→Dimethyl glutaconate+Water

Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes where glutaconic acid and methanol are fed into a reactor with an acid catalyst. The reaction mixture is then distilled to separate the desired product from by-products and unreacted starting materials. The use of continuous processes ensures higher yields and efficiency in large-scale production .

Chemical Reactions Analysis

Types of Reactions: Dimethyl glutaconate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines and alcohols.

Major Products Formed:

Comparison with Similar Compounds

  • Diethyl glutaconate
  • Dimethyl 2-oxoglutarate
  • Dimethyl 3-methylglutarate
  • Dimethyl propargylmalonate

Comparison: Dimethyl glutaconate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions, making it a versatile building block in organic synthesis.

Properties

IUPAC Name

dimethyl (E)-pent-2-enedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-10-6(8)4-3-5-7(9)11-2/h3-4H,5H2,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKCGFFOFYXLNCG-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C/C=C/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5164-76-1
Record name Dimethyl-pent-2-enedioate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.210.011
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes dimethyl glutaconate a useful reagent in organic synthesis?

A: this compound possesses a unique structure featuring two ester groups conjugated with a double bond. This arrangement makes it a valuable Michael acceptor, meaning it readily reacts with nucleophiles in Michael additions. Furthermore, it can participate in cycloaddition reactions, leading to the formation of cyclic compounds. [, , ]

Q2: Can you provide an example of this compound's role in constructing complex molecules?

A: One compelling example is its application in synthesizing phenanthridinones [, ]. Researchers successfully utilized this compound in a base-catalyzed/promoted bicyclization reaction with α,β-unsaturated carbonyl compounds. This reaction efficiently constructs the tricyclic phenanthridinone core, a valuable scaffold found in numerous bioactive compounds. [, ]

Q3: The papers mention "stereoselectivity" in the context of this compound's reactions. Could you elaborate on this aspect?

A: In certain reactions, for instance, when reacting with cyclopentenone derivatives, this compound demonstrates stereoselectivity []. This means it preferentially forms one stereoisomer (spatial arrangement of atoms) over others. This selectivity is crucial in organic synthesis, as different stereoisomers can possess distinct biological activities. []

Q4: Are there any limitations associated with the use of this compound in synthesis?

A: One point to consider is the reactivity of the enone functional group in this compound, which can react readily with amines at room temperature []. This necessitates careful handling and precise control of reaction conditions to avoid unwanted side reactions. []

Q5: What analytical techniques are employed to characterize and quantify this compound?

A: Common techniques used to characterize this compound include melting point determination and spectroscopic methods. Its melting point is reported as 61-62 °C []. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy provide detailed structural information. []

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